![molecular formula C11H13ClF3NO B1426359 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1354963-49-7](/img/structure/B1426359.png)
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Vue d'ensemble
Description
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is a chemical compound with the following properties:
- IUPAC Name : 3-[3-(trifluoromethoxy)benzyl]azetidine hydrochloride
- CAS Number : 1354963-49-7
- Molecular Weight : 267.68 g/mol
- MDL Number : MFCD20731253
Molecular Structure Analysis
The molecular structure of 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride consists of an azetidine ring with a trifluoromethoxyphenylmethyl group attached. The hydrochloride salt forms due to the presence of the chloride ion.
Chemical Reactions Analysis
As of now, there is limited information on the specific chemical reactions involving this compound. Further studies are necessary to explore its reactivity, potential transformations, and interactions with other molecules.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Purity : Approximately 95%
- Country of Origin : Ukraine
- Storage Temperature : Room temperature
- Safety Information :
- Pictograms : GHS07 (Warning)
- Hazard Statements : H315, H319, H335
- Precautionary Statements : P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
- MSDS : Link
Applications De Recherche Scientifique
- Perovskite Solar Cell Applications
- Application: This compound has been used in the development of hole-transport materials (HTMs) for perovskite solar cells (PSCs) .
- Method: A stable zinc complex-based HTM, BPZ23, was developed. Compared to its non-metal counterpart (BP21), the BPZ23 demonstrated a 59.42% increase in hole mobility .
- Results: The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
-
Polymer Chemistry
- Application: This compound has been used in the development of trifluoromethoxy-substituted nickel catalysts for producing highly branched polyethylenes .
- Method: The para-trifluoromethoxy-substituted 1,2-bis(imino)acenaphthenes have been synthesized and utilized to generate their respective nickel (II) halide complexes .
- Results: The polymerization of ethylene promoted by these complexes in combination with either MAO (methylaluminoxane), MMAO (modified methylaluminoxane) or EASC (Et3Al2Cl3) as activator, furnished highly branched polyethylenes .
-
Medicinal Chemistry
- Application: This compound has been used in the development of trifluoromethoxylation reagents .
- Method: The application of a photoredox catalyst Ru(bpy)32 and visible light irradiation gave azidotrifluoromethoxylated products .
- Results: Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
Safety And Hazards
The compound poses certain hazards, including skin and eye irritation. Proper handling, protective equipment, and adherence to safety protocols are essential.
Orientations Futures
Future research should focus on:
- Elucidating the compound’s biological activity and potential therapeutic applications.
- Investigating its pharmacological properties.
- Exploring its interactions with relevant receptors or enzymes.
Please note that the availability of this compound may vary, and further scientific investigations are needed to unlock its full potential. For more detailed information, you can refer to the Enamine product page1. If you have any specific questions or need additional details, feel free to ask!
Propriétés
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMSWYAVCERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride | |
CAS RN |
1354963-49-7 | |
| Record name | Azetidine, 3-[[3-(trifluoromethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
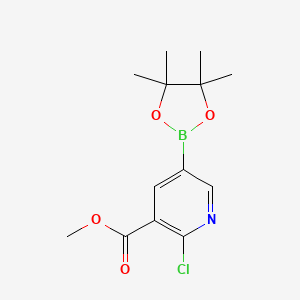
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)

![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)
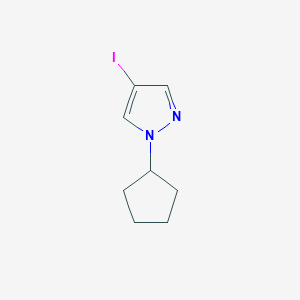
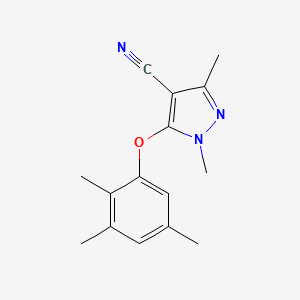

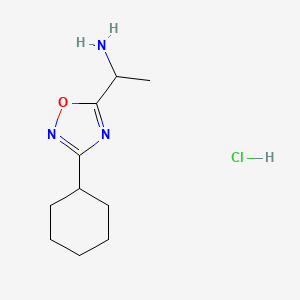

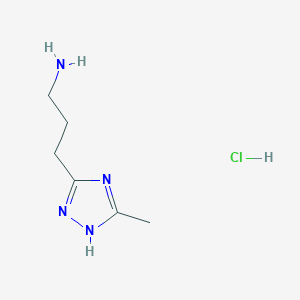
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)